N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a compound that features a unique combination of an imidazo[1,2-b]pyrazole ring and an ethanesulfonamide groupThe imidazo[1,2-b]pyrazole scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development .
Mechanism of Action
Target of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a complex compound with potential therapeutic applications. Compounds containing imidazole, a core structure in this compound, are known to interact with a broad range of biological targets, including enzymes and receptors .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties, suggesting that this compound may interact with its targets in a variety of ways .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the solubility of a compound in aqueous media can significantly impact its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyrazole ring . Subsequent functionalization steps introduce the ethanesulfonamide moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The ethanesulfonamide group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as improved solubility and stability .
Comparison with Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and biological activities.
Pyrazole derivatives: Similar to imidazole derivatives, pyrazole derivatives have diverse biological activities and are used in various applications.
Ethanesulfonamide derivatives: These compounds contain the ethanesulfonamide group and are known for their stability and solubility properties .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-2-16(14,15)11-5-6-12-7-8-13-9(12)3-4-10-13/h3-4,7-8,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFSYLSAHUCTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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